molecular formula C17H13N3O5 B14822033 2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B14822033
M. Wt: 339.30 g/mol
InChI Key: CPVBCJYKULRBFY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-naphthyloxy)-N’-[(5-nitro-2-furyl)methylene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthyloxy group and a nitrofuran moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyloxy)-N’-[(5-nitro-2-furyl)methylene]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 2-naphthol with chloroacetic acid to form 2-(2-naphthyloxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-naphthyloxy)acetohydrazide. Finally, the acetohydrazide is condensed with 5-nitro-2-furaldehyde under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthyloxy)-N’-[(5-nitro-2-furyl)methylene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2-naphthyloxy)-N’-[(5-nitro-2-furyl)methylene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-naphthyloxy)-N’-[(5-nitro-2-furyl)methylene]acetohydrazide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or disrupt cellular processes by binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-furaldehyde diacetate
  • (acetyloxy)(5-nitro-2-furyl)methyl acetate
  • α-ethyl-β-(5-nitro-2-furyl)allyl alcohol

Uniqueness

2-(2-naphthyloxy)-N’-[(5-nitro-2-furyl)methylene]acetohydrazide stands out due to its unique combination of a naphthyloxy group and a nitrofuran moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H13N3O5/c21-16(19-18-10-15-7-8-17(25-15)20(22)23)11-24-14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,19,21)/b18-10+

InChI Key

CPVBCJYKULRBFY-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.